molecular formula C14H12F2N2O3S B10970597 N-(4-{[(2,5-difluorophenyl)sulfonyl]amino}phenyl)acetamide

N-(4-{[(2,5-difluorophenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B10970597
M. Wt: 326.32 g/mol
InChI Key: PDEDZJHGDZTQGN-UHFFFAOYSA-N
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Description

N-(4-{[(2,5-difluorophenyl)sulfonyl]amino}phenyl)acetamide is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,5-difluorophenyl)sulfonyl]amino}phenyl)acetamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2,5-difluorophenyl)sulfonyl]amino}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{[(2,5-difluorophenyl)sulfonyl]amino}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{[(2,5-difluorophenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,4-difluorophenyl)sulfonyl]amino}phenyl)acetamide
  • N-(4-{[(2,6-difluorophenyl)sulfonyl]amino}phenyl)acetamide
  • N-(4-{[(3,5-difluorophenyl)sulfonyl]amino}phenyl)acetamide

Uniqueness

N-(4-{[(2,5-difluorophenyl)sulfonyl]amino}phenyl)acetamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological and chemical properties compared to its analogs .

Properties

Molecular Formula

C14H12F2N2O3S

Molecular Weight

326.32 g/mol

IUPAC Name

N-[4-[(2,5-difluorophenyl)sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C14H12F2N2O3S/c1-9(19)17-11-3-5-12(6-4-11)18-22(20,21)14-8-10(15)2-7-13(14)16/h2-8,18H,1H3,(H,17,19)

InChI Key

PDEDZJHGDZTQGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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